
1-(2,2-Dimethyl-3-pyrrolidinyl)-3-piperidinol dihydrochloride
Vue d'ensemble
Description
1-(2,2-Dimethyl-3-pyrrolidinyl)-3-piperidinol dihydrochloride (1-DMPPD) is an important synthetic compound in pharmaceuticals, biochemistry, and organic chemistry. It is a derivative of piperidine, a six-membered heterocyclic compound containing a nitrogen atom. 1-DMPPD is widely used as a chiral building block in organic synthesis, as a drug intermediate in pharmaceuticals, and as a reagent in biochemical and physiological research.
Mécanisme D'action
1-(2,2-Dimethyl-3-pyrrolidinyl)-3-piperidinol dihydrochloride is a chiral building block that can be used to synthesize chiral compounds. It is used as a reagent in biochemical and physiological research and as a drug intermediate in pharmaceuticals. In biochemical and physiological research, this compound acts as a substrate for various enzymes, allowing researchers to study the mechanisms of enzyme activity. In pharmaceuticals, this compound acts as a substrate for drug synthesis, allowing researchers to study the mechanisms of drug synthesis.
Biochemical and Physiological Effects
This compound is used as a reagent in biochemical and physiological research. In biochemical and physiological research, this compound is used to study the mechanisms of enzyme activity, drug metabolism, and receptor binding. Studies have shown that this compound can be used to study the effects of drugs on enzymes, receptors, and other biological systems.
Avantages Et Limitations Des Expériences En Laboratoire
1-(2,2-Dimethyl-3-pyrrolidinyl)-3-piperidinol dihydrochloride has several advantages for laboratory experiments. It is relatively easy to synthesize, has a low cost, and is stable in a wide range of pH and temperature conditions. Additionally, this compound is widely available and can be used in a variety of biochemical and physiological experiments. However, this compound has several limitations for laboratory experiments. It is not water soluble and can be toxic in high concentrations. Additionally, this compound is not suitable for use in certain experiments, such as those involving radioactive materials.
Orientations Futures
1-(2,2-Dimethyl-3-pyrrolidinyl)-3-piperidinol dihydrochloride has a wide range of applications in organic synthesis, biochemical and physiological research, and pharmaceuticals. In the future, this compound could be used to synthesize more complex chiral compounds and to study the mechanisms of drug metabolism and receptor binding in greater detail. Additionally, this compound could be used to develop more efficient methods for drug synthesis. Furthermore, this compound could be used to develop new drugs and drug delivery systems. Finally, this compound could be used to study the effects of drugs on biological systems and to develop more effective therapeutic strategies.
Applications De Recherche Scientifique
1-(2,2-Dimethyl-3-pyrrolidinyl)-3-piperidinol dihydrochloride is used as a chiral building block in organic synthesis, as a reagent in biochemical and physiological research, and as a drug intermediate in pharmaceuticals. In organic synthesis, this compound can be used to synthesize chiral compounds such as chiral alcohols, chiral amines, and chiral acids. In biochemical and physiological research, this compound is used as a reagent for enzyme assays, drug metabolism studies, and receptor binding studies. In pharmaceuticals, this compound is used as a drug intermediate for the synthesis of various drugs.
Propriétés
IUPAC Name |
1-(2,2-dimethylpyrrolidin-3-yl)piperidin-3-ol;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O.2ClH/c1-11(2)10(5-6-12-11)13-7-3-4-9(14)8-13;;/h9-10,12,14H,3-8H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHXJEYFGGKZVMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CCN1)N2CCCC(C2)O)C.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



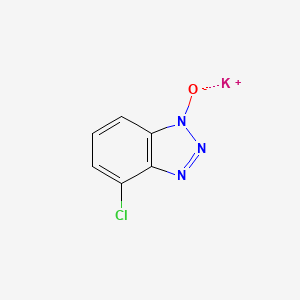

![1-Azaspiro[3.5]nonane trifluoroacetate](/img/structure/B1486208.png)
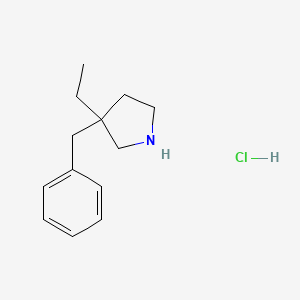
![Methyl 1-(aminomethyl)-5-oxaspiro[2.4]heptane-1-carboxylate](/img/structure/B1486211.png)
![3-[(Cyclopropylmethyl)amino]cyclobutanol hydrochloride](/img/structure/B1486213.png)
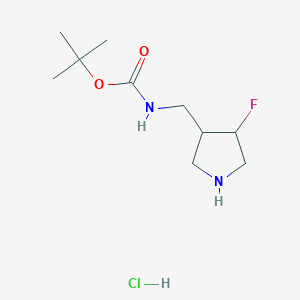
![2-Methyl-2,7-diazaspiro[4.4]nonane-1,8-dione](/img/structure/B1486215.png)
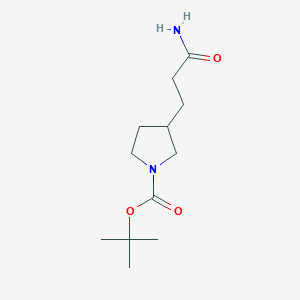
![1,4-Diazaspiro[5.5]undecan-5-one hydrochloride](/img/structure/B1486222.png)
![tert-Butyl 3-[(tert-butoxycarbonyl)amino]-4-phenyl-1-pyrrolidinecarboxylate](/img/structure/B1486223.png)
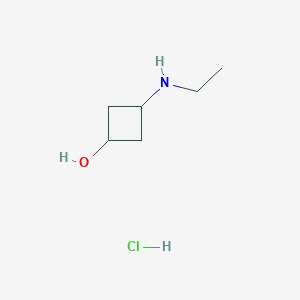

![2-(2-{[tert-Butyl(dimethyl)silyl]oxy}ethyl)cyclopropanecarbohydrazide](/img/structure/B1486227.png)